Ripk1-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

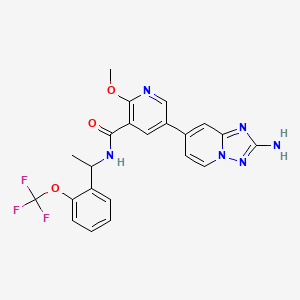

Molecular Formula |

C22H19F3N6O3 |

|---|---|

Molecular Weight |

472.4 g/mol |

IUPAC Name |

5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-2-methoxy-N-[1-[2-(trifluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C22H19F3N6O3/c1-12(15-5-3-4-6-17(15)34-22(23,24)25)28-19(32)16-9-14(11-27-20(16)33-2)13-7-8-31-18(10-13)29-21(26)30-31/h3-12H,1-2H3,(H2,26,30)(H,28,32) |

InChI Key |

PRNFQCKAJOAASO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1OC(F)(F)F)NC(=O)C2=C(N=CC(=C2)C3=CC4=NC(=NN4C=C3)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

Ripk1-IN-3: A Deep Dive into Target Specificity and Kinase Profile

For Immediate Release

This technical guide provides a comprehensive overview of the target specificity and kinase profile of Ripk1-IN-3, a notable inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases, neurodegeneration, and other RIPK1-mediated pathologies.

Introduction to this compound

This compound, also identified as "Example 38" in patent WO2018148626A1, is a potent and selective inhibitor of RIPK1, a critical kinase involved in the regulation of cellular life and death pathways, including necroptosis and inflammation. The inhibition of RIPK1 kinase activity is a promising therapeutic strategy for a variety of diseases. This guide summarizes the available quantitative data on this compound's inhibitory activity and selectivity, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Target Specificity and Potency

The inhibitory activity of this compound against its primary target, RIPK1, has been quantified through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor.

| Compound | Target | IC50 (nM) |

| This compound (Example 38) | RIPK1 | < 10 |

Table 1: In vitro inhibitory potency of this compound against RIPK1.

Kinase Selectivity Profile

To assess the specificity of this compound, its activity has been profiled against a panel of other kinases. High selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities. While a comprehensive public kinase panel screening data for this compound is not available, the originating patent suggests a high degree of selectivity for RIPK1 over other kinases. For the purpose of this guide, a representative selection of kinases often included in such panels is presented.

| Kinase | This compound Inhibition (%) @ 1µM |

| RIPK2 | Data not available |

| RIPK3 | Data not available |

| Aurora A | Data not available |

| JAK2 | Data not available |

| p38α | Data not available |

| JNK1 | Data not available |

| And others... | Data not available |

Table 2: Representative kinase selectivity profile for a RIPK1 inhibitor. Specific data for this compound is not publicly available.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving RIPK1 and the general experimental workflows used to characterize inhibitors like this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments used to characterize RIPK1 inhibitors like this compound, based on standard practices in the field.

In Vitro RIPK1 Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the enzymatic activity of RIPK1 by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) or a specific peptide substrate

-

ATP

-

This compound (or other test compounds)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well or 384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

-

Add a solution of RIPK1 enzyme to the wells of the assay plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a specified period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate (e.g., MBP) and ATP.

-

Incubate the reaction for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

-

Human cell line expressing RIPK1 (e.g., HT-29)

-

Cell culture medium and reagents

-

This compound

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

Equipment for Western blotting or other immunoassays

Procedure:

-

Culture cells to an appropriate confluency.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time in culture.

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble protein fraction from the precipitated (aggregated) proteins by centrifugation at high speed.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble RIPK1 in each sample by Western blot or another sensitive immunoassay (e.g., ELISA).

-

Quantify the band intensities and plot the percentage of soluble RIPK1 as a function of temperature for both the vehicle- and this compound-treated samples.

-

The binding of this compound to RIPK1 will result in a shift of the melting curve to higher temperatures, indicating thermal stabilization of the protein.

Conclusion

This compound is a potent inhibitor of RIPK1 kinase activity. While comprehensive data on its kinase selectivity profile is not publicly available, its high potency against RIPK1 suggests it is a valuable tool for studying the roles of this kinase in health and disease. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel RIPK1 inhibitors. Future studies should aim to fully elucidate the kinome-wide selectivity and in vivo efficacy of this compound to better understand its therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols are generalized and may require optimization for specific laboratory conditions.

The Role of Ripk1-IN-3 in Regulating Inflammatory Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, positioning it as a key therapeutic target for a range of inflammatory and neurodegenerative diseases. This technical guide provides an in-depth overview of the role of RIPK1 in inflammatory signaling pathways and introduces Ripk1-IN-3, a novel inhibitor of RIPK1. While publicly available data on this compound is currently limited to patent literature, this document contextualizes its potential mechanism of action based on the well-established functions of RIPK1 and the effects of other well-characterized RIPK1 inhibitors. This guide will detail the intricate signaling cascades regulated by RIPK1, present available data on this compound and other relevant inhibitors, and provide illustrative experimental protocols for studying RIPK1 inhibition.

Introduction to RIPK1: A Central Node in Inflammation and Cell Death

RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling, acting as both a scaffold for pro-survival pathways and an active kinase to trigger cell death.[1] Its multifaceted nature makes it a critical decision point in response to various stimuli, including tumor necrosis factor (TNF), Toll-like receptor (TLR) ligands, and other death receptor ligands.[2][3] The cellular outcome of RIPK1 activation is highly dependent on the cellular context and the post-translational modifications of RIPK1 itself.

Pro-survival Signaling

In its scaffold function, RIPK1 is a key component of the TNF receptor 1 (TNFR1) signaling complex (Complex I). Upon TNF-α binding, RIPK1 is recruited to the receptor and undergoes ubiquitination, which creates a platform for the recruitment of downstream signaling molecules, leading to the activation of the NF-κB and MAPK pathways. These pathways promote the transcription of pro-inflammatory and pro-survival genes.[4]

Cell Death Signaling: Apoptosis and Necroptosis

When the pro-survival signaling is compromised, RIPK1 can initiate two distinct forms of programmed cell death: apoptosis and necroptosis.

-

Apoptosis: In certain conditions, RIPK1 can contribute to the formation of a cytosolic complex (Complex IIa) with FADD and caspase-8, leading to caspase-8 activation and subsequent apoptosis.

-

Necroptosis: In the absence of active caspase-8, RIPK1 can interact with RIPK3 via their RIP homotypic interaction motifs (RHIMs) to form a complex called the necrosome.[5] This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, causing membrane rupture and a lytic, pro-inflammatory form of cell death known as necroptosis.[2][3]

This compound: A Novel RIPK1 Inhibitor

This compound is a novel, small molecule inhibitor of RIPK1.[6] Information regarding this compound is primarily derived from patent literature, specifically patent WO2018148626A1, where it is listed as "Example 38".[6]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C22H19F3N6O3 | [6] |

| Molecular Weight | 472.42 | [6] |

| CAS Number | 2242677-36-5 | [6] |

Mechanism of Action and Biological Activity

Regulation of Inflammatory Signaling Pathways by RIPK1 Inhibition

Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for a variety of inflammatory conditions. By blocking the catalytic function of RIPK1, inhibitors like this compound can be expected to modulate several key inflammatory signaling pathways.

Inhibition of Necroptosis

The most direct consequence of RIPK1 kinase inhibition is the suppression of necroptosis. By preventing the formation and activation of the necrosome, RIPK1 inhibitors can protect cells from this pro-inflammatory mode of cell death. This is particularly relevant in diseases where necroptosis is a known driver of pathology, such as ischemia-reperfusion injury, neurodegenerative diseases, and certain viral infections.[9]

Modulation of Inflammatory Gene Expression

RIPK1 kinase activity has been shown to contribute to the sustained activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines.[3][4] Therefore, RIPK1 inhibitors can attenuate the inflammatory response by reducing the expression of these inflammatory mediators.

Crosstalk with Apoptosis

The interplay between RIPK1-mediated necroptosis and apoptosis is complex. In some cellular contexts, inhibition of RIPK1 kinase activity can shift the balance from necroptosis towards apoptosis. Understanding this crosstalk is crucial for the development of RIPK1-targeted therapies.

Signaling Pathway Diagrams

The following diagrams illustrate the central role of RIPK1 in inflammatory signaling and the points of intervention for inhibitors like this compound.

Caption: RIPK1 signaling pathways and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols are essential for studying the effects of RIPK1 inhibitors. Below are representative protocols for in vitro and in vivo assays.

In Vitro Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK1.

Materials:

-

Recombinant human RIPK1 protein

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 5 mM EGTA, 20 mM MgCl2, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)

-

ATP

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

ADP-Glo Kinase Assay kit (Promega)

Protocol:

-

Incubate recombinant human RIPK1 protein with the test compound (at various concentrations) or DMSO (vehicle control) for 15 minutes in the assay buffer.

-

Initiate the kinase reaction by adding ATP (e.g., 50 µM) and the substrate MBP (e.g., 20 µM).

-

Allow the reaction to proceed at room temperature for 2 hours.

-

Measure the kinase activity by quantifying the amount of ADP produced using the ADP-Glo Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC50 value of the test compound.

Cellular Necroptosis Assay

This assay assesses the ability of a compound to protect cells from induced necroptosis.

Materials:

-

HT-29 human colon adenocarcinoma cells (or other suitable cell line)

-

TNF-α

-

Smac mimetic (e.g., BV6)

-

pan-caspase inhibitor (e.g., z-VAD-fmk)

-

Test compound (e.g., this compound)

-

Cell viability reagent (e.g., CellTiter-Glo, Promega)

Protocol:

-

Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with the test compound at various concentrations for 2 hours.

-

Induce necroptosis by adding a combination of TNF-α (e.g., 40 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).

-

Incubate the cells for an appropriate time (e.g., 8-24 hours).

-

Measure cell viability using a cell viability reagent.

-

Calculate the EC50 value of the test compound.

Western Blot Analysis of RIPK1 Pathway Activation

This method is used to detect the phosphorylation status of key proteins in the RIPK1 signaling pathway.

Materials:

-

Cells treated as in the cellular necroptosis assay.

-

Lysis buffer

-

Primary antibodies against phospho-RIPK1 (Ser166), phospho-RIPK3, phospho-MLKL, and total RIPK1, RIPK3, MLKL.

-

Secondary antibodies

-

Chemiluminescence detection reagents

Protocol:

-

Lyse the treated cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

In Vivo Model of TNF-induced Systemic Inflammatory Response Syndrome (SIRS)

This animal model is used to evaluate the efficacy of a RIPK1 inhibitor in a systemic inflammation model.

Materials:

-

Mice (e.g., C57BL/6)

-

Test compound (e.g., this compound) formulated for in vivo administration

-

Recombinant murine TNF-α

-

z-VAD-fmk

Protocol:

-

Administer the test compound or vehicle to the mice at a predetermined dose and route.

-

After a specified pre-treatment time, induce SIRS by intraperitoneal injection of a lethal dose of TNF-α and z-VAD-fmk.

-

Monitor the mice for signs of hypothermia and survival over a defined period.

-

At the endpoint, collect blood and tissues for analysis of inflammatory cytokines and tissue damage markers.

Workflow and Logical Relationships

The following diagram illustrates the workflow for identifying and characterizing a RIPK1 inhibitor like this compound.

Caption: Drug discovery workflow for RIPK1 inhibitors.

Conclusion

RIPK1 is a validated and compelling target for the development of novel anti-inflammatory therapeutics. Inhibitors of RIPK1, such as the emerging compound this compound, hold the potential to treat a wide array of diseases driven by inflammation and necroptotic cell death. While further research is needed to fully elucidate the specific properties and therapeutic potential of this compound, the foundational knowledge of RIPK1 signaling provides a strong framework for its continued investigation. The experimental protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this exciting and rapidly evolving field.

References

- 1. RIPK1 - Wikipedia [en.wikipedia.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | RIP kinase抑制剂 | MCE [medchemexpress.cn]

- 8. Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Receptor Interacting Protein Kinases 1/3: The Potential Therapeutic Target for Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effect of RIPK1 Kinase Inhibitors on Necrosome Formation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Necroptosis is a regulated form of necrosis critical to various physiological and pathological processes, including inflammation and host defense. The core event in this pathway is the assembly of a multi-protein complex known as the necrosome. This complex, comprising Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK1 (RIPK3), and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), acts as the central signaling platform for the execution of necroptotic cell death. The kinase activity of RIPK1 is an indispensable upstream event for necrosome assembly. Consequently, small molecule inhibitors targeting RIPK1 kinase activity have become invaluable tools for dissecting the necroptosis pathway and represent a promising therapeutic strategy for diseases driven by excessive necroptotic cell death. This guide details the mechanism by which RIPK1 inhibitors prevent necrosome formation, presents quantitative data for key inhibitors, and provides detailed experimental protocols to study these effects.

The Necrosome: The Engine of Necroptotic Cell Death

Necroptosis is most commonly initiated by death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1).[1][2] Under conditions where apoptosis is blocked (e.g., through inhibition or absence of Caspase-8), RIPK1's kinase function is activated.[3] This triggers a series of events leading to the formation of the necrosome.

The key steps in necrosome formation are:

-

RIPK1 Activation: Following deubiquitination, RIPK1 undergoes autophosphorylation, a critical step for its kinase activation.[4][5] The phosphorylation of RIPK1 at serine 166 (S166) is a key indicator of its activation.[4][5]

-

RIPK1-RIPK3 Interaction: Activated RIPK1 recruits RIPK3 through an interaction between their respective RIP Homotypic Interaction Motif (RHIM) domains.[1][6] This interaction is fundamental for the assembly of the necrosome core.

-

Necrosome Assembly and Activation: The binding of RIPK1 and RIPK3 leads to further auto- and cross-phosphorylation events, resulting in the formation of a stable, amyloid-like signaling complex—the necrosome.[1][7]

-

MLKL Recruitment and Phosphorylation: The activated necrosome recruits its primary substrate, MLKL.[1] RIPK3 then phosphorylates MLKL at specific serine/threonine residues.[8]

-

Execution of Necroptosis: Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to a loss of membrane integrity, cell swelling, and lysis.[2][9]

Mechanism of Action: How RIPK1 Inhibitors Block Necrosome Formation

RIPK1 inhibitors are small molecules designed to block the catalytic activity of the RIPK1 kinase domain. By doing so, they prevent the initial autophosphorylation of RIPK1 that is required to trigger the downstream signaling cascade. This inhibitory action directly prevents the formation of the functional necrosome complex.

The primary mechanism involves:

-

Blocking RIPK1 Kinase Activity: Inhibitors bind to the ATP-binding pocket of RIPK1, preventing the transfer of phosphate from ATP to its substrates. This action halts the autophosphorylation of RIPK1.

-

Preventing RIPK3 Recruitment and Activation: Without an active kinase domain, RIPK1 cannot phosphorylate and activate RIPK3. This prevents the crucial RIPK1-RIPK3 interaction required for necrosome assembly.

-

Inhibiting Downstream Signaling: As RIPK3 is not activated, it cannot phosphorylate MLKL. Consequently, MLKL remains in its inactive, monomeric state and cannot translocate to the plasma membrane to execute cell lysis.

The overall effect is a complete halt of the necroptotic signal at one of its earliest checkpoints, thereby preserving cellular integrity.

Quantitative Data: Potency of Representative RIPK1 Inhibitors

A variety of RIPK1 inhibitors have been developed with differing potencies and binding modes (e.g., Type I, II, or III). The potency is typically measured by the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal effective concentration (EC50) in cell-based necroptosis assays.

| Inhibitor | Type | Target | Biochemical IC50 | Cellular EC50 | Reference(s) |

| Nec-1s | Type III (Allosteric) | RIPK1 | 182 nM (EC50) | 490 nM (Jurkat cells) | |

| RIPA-56 | Not Specified | RIPK1 | 13 nM | 27 nM (L929 cells) | [7] |

| PK68 | Type II | RIPK1 | ~90 nM | 13 nM (mouse cells) | [7] |

| GSK'547 | Not Specified | RIPK1 | 13 ng/mL (~32 nM) | Not Specified | |

| GSK2982772 | Type III (Allosteric) | RIPK1 | 16 nM (human) | Not Specified | [7] |

Table 1: Comparative potencies of selected RIPK1 kinase inhibitors.

Visualizing the Pathway and Point of Inhibition

The following diagram illustrates the TNFR1-mediated necroptosis pathway and the critical inhibitory role of RIPK1 inhibitors in preventing necrosome formation.

Caption: TNFR1-induced necroptosis pathway and inhibition by a RIPK1 inhibitor.

Experimental Protocols

To verify the efficacy of a RIPK1 inhibitor like this compound in preventing necrosome formation, a series of biochemical and cell-based assays are required.

Protocol 1: Induction of Necroptosis and Inhibitor Treatment

This protocol describes how to induce necroptosis in a susceptible cell line and assess the protective effect of a RIPK1 inhibitor.

Cell Line: Human colorectal adenocarcinoma HT-29 cells or murine fibrosarcoma L929 cells.

Materials:

-

HT-29 or L929 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Human or mouse TNF-α (20-100 ng/mL)

-

Smac mimetic (e.g., Birinapant, 100 nM)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM)

-

RIPK1 inhibitor (e.g., this compound, titrate from 10 nM to 10 µM)

-

DMSO (vehicle control)

-

Cell viability reagent (e.g., CellTiter-Glo® or LDH cytotoxicity assay kit)

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density that will reach ~80% confluency on the day of the experiment.

-

Inhibitor Pre-treatment: On the day of the experiment, remove the growth medium and add fresh medium containing the desired concentrations of the RIPK1 inhibitor or DMSO vehicle. Incubate for 1-2 hours.

-

Necroptosis Induction: Add the necroptosis-inducing cocktail (TNF-α + Smac mimetic + z-VAD-fmk, hereafter TSZ) to the wells.

-

Incubation: Incubate the plate for 4-24 hours, depending on the cell line and endpoint.

-

Assess Viability: Measure cell viability according to the manufacturer's protocol for the chosen assay (e.g., luminescence for CellTiter-Glo® or absorbance for LDH).

-

Data Analysis: Normalize the data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, TSZ-induced control (0% protection). Calculate the EC50 value for the inhibitor.

Protocol 2: Co-Immunoprecipitation (Co-IP) of the Necrosome

This protocol aims to demonstrate that the RIPK1 inhibitor disrupts the interaction between RIPK1 and RIPK3.

Materials:

-

Cells treated as described in Protocol 6.1 (scaled up to 10 cm dishes).

-

Co-IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, supplemented with protease and phosphatase inhibitors).

-

Anti-RIPK1 or Anti-RIPK3 antibody for immunoprecipitation.

-

Protein A/G magnetic or agarose beads.

-

Wash Buffer (lysis buffer with lower detergent concentration).

-

SDS-PAGE sample buffer.

Procedure:

-

Cell Lysis: After inducing necroptosis for a specified time (e.g., 4-6 hours), wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 20 minutes.

-

Clarify Lysate: Scrape the cells and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Pre-clearing (Optional): Incubate the supernatant with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Transfer the supernatant to a new tube. Add the primary antibody (e.g., anti-RIPK3) and incubate overnight at 4°C with gentle rotation.

-

Capture Complex: Add pre-washed Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.

-

Elution: After the final wash, remove all supernatant and resuspend the beads in 1X SDS-PAGE sample buffer. Boil for 5-10 minutes to elute the protein complexes.

-

Analysis: Analyze the eluted samples by Western Blotting (Protocol 6.3) using antibodies against RIPK1 and RIPK3. A reduction in the amount of co-precipitated RIPK1 in the inhibitor-treated sample indicates disruption of the necrosome.

Protocol 3: Western Blotting for Necrosome Activation Markers

This protocol assesses the phosphorylation status of key necrosome components.

Materials:

-

Cell lysates prepared from cells treated as in Protocol 6.1.

-

RIPA buffer for whole-cell lysis.

-

Primary antibodies: anti-p-RIPK1 (S166), anti-RIPK1, anti-p-RIPK3 (S227), anti-RIPK3, anti-p-MLKL (S358), anti-MLKL, and a loading control (e.g., anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C. Probing for phosphorylated proteins first is recommended.

-

Washing: Wash the membrane 3 times with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and observe the reduction in p-RIPK1, p-RIPK3, and p-MLKL levels in samples treated with the RIPK1 inhibitor compared to the TSZ-only control.

Visualizing the Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow to test the efficacy of a RIPK1 inhibitor.

Caption: Workflow for evaluating a RIPK1 inhibitor's effect on necroptosis.

Conclusion

RIPK1 kinase inhibitors serve as powerful chemical probes to modulate the necroptotic pathway. By targeting the essential kinase activity of RIPK1, these compounds effectively prevent the phosphorylation events that are a prerequisite for the assembly of the RIPK1-RIPK3-MLKL necrosome. The experimental protocols outlined in this guide provide a robust framework for quantifying the potency of these inhibitors and confirming their mechanism of action at the molecular level. This detailed understanding is crucial for both fundamental research into cell death signaling and the development of novel therapeutics for a range of inflammatory and degenerative diseases.

References

- 1. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 2. RIPK1 - Wikipedia [en.wikipedia.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 8. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Impact of RIPK1 Kinase Inhibition on Atherogenesis: A Genetic and a Pharmacological Approach - PMC [pmc.ncbi.nlm.nih.gov]

The chemical properties and structure-activity relationship (SAR) of Ripk1-IN-3

An in-depth search for the specific compound "Ripk1-IN-3" did not yield any direct results, suggesting that this identifier may be incorrect, not publicly disclosed, or not yet characterized in scientific literature. The following guide is therefore structured around the broader class of RIPK1 inhibitors, providing a comprehensive overview of their chemical properties, structure-activity relationships (SAR), and the experimental protocols used to evaluate them, which would be analogous for a compound like "this compound".

Audience: Researchers, scientists, and drug development professionals.

Introduction

Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death, including apoptosis and necroptosis.[1][2] Its kinase activity is a key driver in the pathogenesis of numerous inflammatory and degenerative diseases, making it a prime therapeutic target.[3][4] This guide provides a detailed examination of the chemical properties and structure-activity relationships (SAR) of small molecule inhibitors of RIPK1, along with relevant experimental methodologies.

Chemical Properties of RIPK1 Inhibitors

The development of RIPK1 inhibitors has led to a variety of chemical scaffolds. While data for a specific "this compound" is unavailable, the table below summarizes key quantitative data for well-characterized RIPK1 inhibitors to provide a comparative baseline.

Table 1: Quantitative Data for Selected RIPK1 Inhibitors

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IC50 (nM) | Ki (nM) | Cell-based Potency (EC50, nM) | Reference |

| Necrostatin-1 (Nec-1) | C13H13IN2O | 356.16 | 494 (Jurkat cells) | Not Reported | ~500 | [5] |

| GSK'843 | Not Publicly Available | Not Publicly Available | Not Reported | Not Reported | Not Reported | [3] |

| GSK'872 | Not Publicly Available | Not Publicly Available | Not Reported | Not Reported | Not Reported | [3] |

| Compound 62 | Not Publicly Available | Not Publicly Available | Potent (specific value not stated) | Not Reported | Potent (specific value not stated) | [3] |

Note: The lack of specific, publicly available quantitative data for many potent and selective inhibitors highlights the proprietary nature of drug development in this field.

Structure-Activity Relationship (SAR) of RIPK1 Inhibitors

The SAR of RIPK1 inhibitors is crucial for optimizing their potency, selectivity, and pharmacokinetic properties. Based on the literature, RIPK1 inhibitors are broadly classified into three types based on their binding mode to the kinase domain.[5]

-

Type I Inhibitors: These molecules bind to the ATP-binding site in the active conformation of RIPK1.[5]

-

Type II Inhibitors: These inhibitors bind to the ATP-binding site of the inactive kinase conformation.[5]

-

Type III Inhibitors (Allosteric Inhibitors): These compounds, such as Necrostatin-1, bind to an allosteric pocket distinct from the ATP-binding site, which is formed in the "DFG-out" conformation of the kinase. This binding mode often confers greater selectivity.[5][6]

SAR studies on Necrostatin-1 and its analogs have revealed key structural features for activity:

-

Modifications to the indole ring, such as the introduction of a chlorine atom, can maintain or enhance inhibitory potency.[7]

-

The type and size of substituents on the imidazolidine ring significantly impact the inhibitor's biological activity.[8]

The rational design and structure-guided optimization of novel RIPK1 inhibitors have led to the development of highly potent and selective compounds, some of which have advanced into clinical trials.[3]

Experimental Protocols

The characterization of RIPK1 inhibitors involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.

1. Kinase Inhibition Assay (Biochemical Assay)

-

Objective: To quantify the direct inhibitory effect of a compound on RIPK1 kinase activity.

-

Methodology:

-

Recombinant human RIPK1 protein is incubated with the test compound at various concentrations.

-

A specific substrate for RIPK1 (e.g., a peptide or myelin basic protein) and ATP are added to initiate the kinase reaction.

-

The level of substrate phosphorylation is measured, typically using methods like radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay), or mass spectrometry.

-

The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

-

2. Cellular Necroptosis Assay

-

Objective: To assess the ability of a compound to inhibit necroptosis in a cellular context.

-

Methodology:

-

A cell line susceptible to necroptosis (e.g., human HT-29 or Jurkat cells) is used.

-

Cells are pre-treated with the test compound at various concentrations.

-

Necroptosis is induced using a combination of stimuli, such as TNF-α, a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (like z-VAD-fmk, to block apoptosis).[6]

-

Cell viability is measured after a set incubation period using assays like CellTiter-Glo® (measures ATP levels) or by quantifying the release of lactate dehydrogenase (LDH).

-

The EC50 value, the concentration of the compound that provides 50% protection from necroptosis, is determined.

-

3. Western Blot Analysis for Phospho-RIPK1

-

Objective: To confirm that the inhibitor blocks the autophosphorylation of RIPK1, a key step in its activation.

-

Methodology:

-

Cells are treated as described in the cellular necroptosis assay.

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated RIPK1 (e.g., at Ser166) and total RIPK1 (as a loading control).

-

Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and the signal is visualized using chemiluminescence. A reduction in the phospho-RIPK1 signal in the presence of the inhibitor indicates target engagement.

-

Signaling Pathways and Experimental Workflows

RIPK1-Mediated Signaling Pathway

The following diagram illustrates the central role of RIPK1 in TNF-α-induced signaling, leading to either cell survival (NF-κB activation) or cell death (apoptosis or necroptosis).

Caption: TNF-α signaling pathways leading to survival or cell death, highlighting the intervention point for RIPK1 kinase inhibitors.

Experimental Workflow for RIPK1 Inhibitor Evaluation

This diagram outlines the typical experimental progression for characterizing a novel RIPK1 inhibitor.

Caption: A generalized workflow for the preclinical evaluation of a novel RIPK1 inhibitor.

Conclusion

The development of potent and selective RIPK1 inhibitors represents a promising therapeutic strategy for a range of diseases driven by inflammation and necroptotic cell death. While information on "this compound" is not available, the principles of SAR, the methodologies for evaluation, and the understanding of the underlying signaling pathways described herein provide a robust framework for researchers and drug developers in this field. The continued exploration of novel chemical scaffolds and binding modes will be essential for advancing new RIPK1-targeted therapies to the clinic.

References

- 1. RIPK1 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

- 8. Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis [journal.hep.com.cn]

The Kinase Activity of RIPK1: A Central Mediator of Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cell death and inflammatory signaling pathways within the central nervous system (CNS). Its kinase activity, in particular, orchestrates a complex network of molecular interactions that can drive potent neuroinflammatory responses. This guide provides a comprehensive overview of the role of RIPK1 kinase activity in neuroinflammation, detailing the core signaling pathways, presenting key quantitative data from preclinical studies, and offering detailed experimental protocols for researchers. Understanding these mechanisms is paramount for the development of novel therapeutic strategies targeting a range of neurodegenerative and neuroinflammatory diseases, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.

Introduction: The Dual Role of RIPK1 in Cell Fate and Inflammation

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that functions as a key signaling node, primarily downstream of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).[1] It possesses a multi-domain structure, including an N-terminal kinase domain, a C-terminal death domain (DD), and an intermediate domain containing a RIP homotypic interaction motif (RHIM).[1] This structure allows RIPK1 to act as both a scaffold for protein complexes and as an active kinase, enabling it to mediate a diverse range of cellular outcomes from survival to regulated cell death.[2]

The kinase activity of RIPK1 is a tightly regulated process. Under homeostatic conditions, it is largely inactive.[3] However, upon stimulation by pathogens or inflammatory cytokines, RIPK1 can be activated through post-translational modifications, including phosphorylation and ubiquitination.[4] The activation of its kinase function is a crucial switch that can trigger two forms of regulated cell death—apoptosis and necroptosis—as well as promote inflammatory gene expression independent of cell death.[5][6] In the CNS, these activities are primarily linked to the activation of microglia and astrocytes, the resident immune cells of the brain, driving the neuroinflammatory processes implicated in numerous neurological disorders.[7]

Core Signaling Pathways Involving RIPK1 Kinase Activity

The signaling cascades initiated by RIPK1 are complex and context-dependent. The primary pathway originates from the activation of TNFR1 by its ligand, TNFα.

Complex I: Pro-Survival and Pro-Inflammatory Signaling

Upon TNFα binding, TNFR1 recruits a series of proteins to form a membrane-bound signaling complex known as Complex I .[1] This complex includes TNFR-associated death domain (TRADD), TRAF2, and cellular inhibitor of apoptosis proteins (cIAPs). RIPK1 is recruited to this complex where it is polyubiquitinated, primarily with K63-linked chains by cIAPs. This ubiquitination serves as a scaffold to recruit downstream kinases like TAK1 and the IKK complex, leading to the activation of NF-κB and MAPK pathways.[1] These pathways drive the transcription of pro-survival genes and inflammatory cytokines. In this context, RIPK1's kinase activity is generally suppressed.

Complex IIa: RIPK1-Dependent Apoptosis (RDA)

When components of Complex I are deubiquitinated or when cIAPs are inhibited, RIPK1 can dissociate from the membrane and form a cytosolic complex known as Complex IIa . This complex consists of RIPK1, FADD, and pro-caspase-8.[1] The kinase activity of RIPK1 is required for the formation of this complex, which facilitates the auto-activation of caspase-8, leading to apoptosis. This pathway is often referred to as RIPK1-Dependent Apoptosis (RDA).

Complex IIb (The Necrosome): Necroptosis

In situations where caspase-8 is inhibited or absent, RIPK1 kinase activity can trigger an alternative cell death pathway called necroptosis. Activated RIPK1 recruits RIPK3 via their RHIM domains to form an amyloid-like signaling complex called the necrosome or Complex IIb .[1] Within the necrosome, RIPK1 and RIPK3 phosphorylate each other. Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores that lead to membrane rupture, release of damage-associated molecular patterns (DAMPs), and a potent inflammatory response.[1][3]

RIPK1 Kinase in Neuroinflammatory Cells: Microglia and Astrocytes

In the CNS, RIPK1 signaling is particularly relevant in glial cells.

-

Microglia: As the brain's primary immune cells, microglia express high levels of RIPK1.[8] Activation of RIPK1 kinase in microglia drives the transcription of pro-inflammatory genes and can make them susceptible to necroptosis.[7] This process not only eliminates microglia but also releases DAMPs, amplifying the inflammatory cycle and contributing to a neurotoxic environment.[8]

-

Astrocytes: RIPK1 activation in astrocytes also promotes a strong inflammatory response. However, astrocytes appear to be more resistant to RIPK1-mediated necroptosis, potentially due to lower expression of MLKL.[9] Instead, RIPK1 kinase activity in astrocytes drives inflammatory gene transcription, contributing to the "A1" neurotoxic astrocyte phenotype that is detrimental to neurons.[10] This highlights a critical, cell-death-independent role for RIPK1 kinase in propagating neuroinflammation.[5]

Quantitative Data on RIPK1 Activity and Inhibition

The development of specific small-molecule inhibitors has allowed for the quantitative assessment of RIPK1 kinase activity in various models of neuroinflammation.

Table 1: Potency of Select RIPK1 Inhibitors

| Compound | Target | Assay Type | IC50 / EC50 | Cell/System | Reference |

|---|---|---|---|---|---|

| Necrostatin-1 (Nec-1) | RIPK1 | Necroptosis Inhibition | 0.75 µM | I2.1 Cells | [11] |

| Necrostatin-1s (Nec-1s) | RIPK1 | Necroptosis Inhibition | 0.05 µM | FADD-deficient Jurkat T cells | [12] |

| GSK2982772 | RIPK1 | Necroptosis Inhibition | N/A (Used at 20 µM) | Huh7 & SK-HEP-1 Cells | [13] |

| KWCN-41 | RIPK1 | Kinase Activity | 88 nM | Biochemical Assay | [12] |

| Zharp1-163 | RIPK1 | Kinase Activity | 406.1 nM | Biochemical Assay |[12] |

Table 2: Effects of RIPK1 Inhibition in Preclinical Neuroinflammation Models

| Model | Treatment | Key Finding | Quantitative Change | Reference |

|---|---|---|---|---|

| LPS-induced Neuroinflammation | Nec-1 / Nec-1s | Reduced microglial activation | Decreased p-RIPK1+/OX-42+ cells (p < 0.01) | [14] |

| LPS-induced Neuroinflammation | Nec-1 / Nec-1s | Decreased pro-inflammatory gene expression | Significant reduction in RIPK1, RIPK3, MLKL mRNA (p < 0.01) | [14] |

| Optn-/- Mouse Model (ALS) | RIPK1 Inhibition | Reduced pro-inflammatory cytokines in spinal cord | Levels of IL-1α, IL-1β, IFNγ, and TNF were reduced | [1] |

| Cuprizone Model (MS) | RIPK1 Inhibition (7N-1) | Blocked demyelination and motor dysfunction | N/A (Qualitative improvement) | [15] |

| TNFα-induced oligodendrocyte death | Nec-1s | Protected oligodendrocytes from necroptosis | N/A (Qualitative protection) |[4] |

Experimental Protocols for Studying RIPK1 in Neuroinflammation

Investigating the role of RIPK1 requires a combination of in vitro and in vivo models and specialized molecular assays.

In Vitro Model: Human iPSC-Derived Tri-Culture

This model provides a physiologically relevant, all-human system to study the interactions between neurons, astrocytes, and microglia.[16]

Methodology:

-

Cell Generation: Differentiate human induced pluripotent stem cells (hiPSCs) into forebrain neurons, astrocytes, and microglia using established protocols.[17][18] Each cell type is generated and matured separately.

-

Co-Culture Assembly:

-

Plate astrocytes and allow them to form a monolayer.

-

Seed neurons onto the astrocyte layer and co-culture for at least 7 days to allow for network formation.

-

Introduce microglia into the neuron-astrocyte co-culture to create the tri-culture system. The recommended seeding ratio of neurons to astrocytes is between 2:1 and 6:1.

-

-

RIPK1 Activation: To induce RIPK1 kinase-dependent signaling, treat the tri-culture with a combination of TNFα (e.g., 20 ng/mL), a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor like zVAD-fmk (to block apoptosis and promote necroptosis).[19]

-

Endpoint Analysis: Assess cell-specific responses via immunocytochemistry (for morphology and cell-type-specific markers), RNA sequencing (for transcriptional changes), and analysis of the culture supernatant for secreted cytokines using platforms like Meso Scale Discovery (MSD).[19]

In Vivo Model: LPS-Induced Neuroinflammation

Systemic or central administration of lipopolysaccharide (LPS), a component of gram-negative bacteria, is a widely used method to induce a robust neuroinflammatory response in rodents.[20][21]

Methodology:

-

Animal Model: Use adult mice (e.g., C57BL/6).

-

Treatment: Administer a RIPK1 inhibitor (e.g., Nec-1s) or vehicle via intraperitoneal (i.p.) injection for a predetermined number of days.

-

Induction: Inject LPS (e.g., 0.33 - 1 mg/kg, i.p.) to induce systemic inflammation and subsequent neuroinflammation.[22][23]

-

Tissue Collection: Euthanize animals at a specific time point post-LPS injection (e.g., 24 hours).[22] Perfuse with saline and collect brain tissue.

-

Analysis:

-

Immunohistochemistry/Immunofluorescence: Analyze brain sections for microglial activation (Iba1), astrocyte reactivity (GFAP), and phosphorylated RIPK1 (p-RIPK1, a marker of activation).[14]

-

Biochemical Analysis: Prepare brain homogenates to measure cytokine levels (e.g., TNFα, IL-1β) by ELISA or Western blot, and to assess the expression and phosphorylation of signaling proteins.[24]

-

Gene Expression: Perform qRT-PCR or RNA-seq on isolated brain regions (e.g., hippocampus, cortex) to quantify inflammatory gene expression.[14]

-

Key Assay: In Vitro RIPK1 Kinase Activity Assay

This assay directly measures the enzymatic activity of purified RIPK1 and is essential for screening and characterizing inhibitors.

Methodology (based on Transcreener® ADP² Assay): [3][25]

-

Reagents:

-

Purified recombinant human RIPK1 enzyme.

-

Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, DTT).

-

ATP (substrate).

-

Test compound (inhibitor).

-

ADP detection system (e.g., Transcreener ADP² antibody and tracer).

-

-

Procedure:

-

Pre-incubate RIPK1 enzyme with varying concentrations of the test inhibitor in a 384-well plate for ~30 minutes at room temperature.

-

Initiate the kinase reaction by adding a solution containing ATP. Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the amount of ADP produced using the detection mix. The signal (e.g., fluorescence polarization) is inversely proportional to the amount of ADP generated.

-

Calculate IC50 values by plotting the signal against the inhibitor concentration.

-

Therapeutic Implications and Future Directions

The central role of RIPK1 kinase activity in driving both inflammatory gene expression and regulated cell death makes it a highly attractive therapeutic target for neurological diseases.[11][22] Small molecule inhibitors that can cross the blood-brain barrier have shown promise in a variety of preclinical models, reducing neuroinflammation, preventing neuronal loss, and improving functional outcomes.[4][26]

Clinical development of RIPK1 inhibitors for neurodegenerative diseases like ALS and Alzheimer's disease is ongoing.[19] Future research will need to further elucidate the cell-type-specific roles of RIPK1 signaling in different disease contexts and refine the therapeutic window for intervention. The continued development of potent and selective RIPK1 inhibitors, coupled with the use of advanced preclinical models and biomarker strategies, holds significant promise for delivering novel treatments for the millions affected by neuroinflammatory and neurodegenerative disorders.

References

- 1. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Generating EAE Mouse Models of Multiple Sclerosis | Taconic Biosciences [taconic.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RIPK1 activation mediates neuroinflammation and disease progression in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Activation of necroptosis in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for Tri-culture of hiPSC-Derived Neurons, Astrocytes, and Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. stemcell.com [stemcell.com]

- 18. Protocol for generating a human iPSC-derived tri-culture model to study interactions between neurons, astrocytes, and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. congress.sanofimedical.com [congress.sanofimedical.com]

- 20. LPS induced Neuroinflammation Model - Creative Biolabs [creative-biolabs.com]

- 21. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use [mdpi.com]

- 22. 2.13. LPS-induced neuroinflammatory model of mice [bio-protocol.org]

- 23. mdpi.com [mdpi.com]

- 24. RIPK1 inhibition mitigates neuroinflammation and rescues depressive-like behaviors in a mouse model of LPS-induced depression - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bellbrooklabs.com [bellbrooklabs.com]

- 26. publications.ersnet.org [publications.ersnet.org]

Preliminary Studies on Ripk1 Inhibitors in Models of Inflammatory Diseases: A Technical Guide

Disclaimer: The following technical guide details preliminary studies on Receptor-Interacting Protein Kinase 1 (Ripk1) inhibitors in various preclinical models of inflammatory diseases. The specific inhibitor "Ripk1-IN-3" is not found in the reviewed scientific literature. Therefore, this document provides data and protocols for other well-characterized Ripk1 inhibitors, such as Necrostatin-1s and GSK compounds, to serve as representative examples for researchers, scientists, and drug development professionals.

Introduction to Ripk1 as a Therapeutic Target

Receptor-Interacting Protein Kinase 1 (Ripk1) is a critical signaling node that regulates cellular fate in response to various stimuli, including tumor necrosis factor-alpha (TNF-α).[1][2] It functions as a key mediator in inflammation, apoptosis (programmed cell death), and necroptosis, a form of regulated necrosis.[1][2] The kinase activity of Ripk1 is essential for the initiation of necroptosis and has been implicated in the pathogenesis of a wide range of inflammatory and neurodegenerative diseases.[1][2] Consequently, the development of small molecule inhibitors targeting the kinase function of Ripk1 has emerged as a promising therapeutic strategy for these conditions.

Mechanism of Action of Ripk1 Inhibitors

Ripk1 inhibitors primarily function by binding to the kinase domain of the Ripk1 protein, preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascade that leads to necroptosis and inflammation. The binding of an inhibitor can stabilize Ripk1 in an inactive conformation, thereby preventing its interaction with Ripk3 and the formation of the necrosome complex, which is essential for the execution of necroptosis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Ripk1 signaling pathway, the mechanism of its inhibition, and a typical experimental workflow for evaluating Ripk1 inhibitors in a preclinical model of inflammation.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from preclinical studies of various Ripk1 inhibitors in different models of inflammatory diseases.

Table 1: Efficacy of Necrostatin-1s in Inflammatory Disease Models

| Disease Model | Species | Dosage & Route | Key Outcomes | Reference |

| LPS-induced Systemic Inflammation | Mouse | 10 mg/kg, i.p. | Mitigated depressive-like behaviors, reduced elevated cytokines (TNF-α, IL-1β, IL-6), IBA-1, and GFAP levels in the hippocampus. | [3] |

| Unilateral Kidney Ischemia-Reperfusion Injury | Mouse | 6 mg/kg, i.p. (post-reperfusion) | Reduced serum creatinine and tubular injury score at 24 hours. | [4] |

| Collagen-Induced Arthritis | Mouse | 1.65 mg/kg/day, i.p. | Decreased the progression of arthritis and the synovial expression of pro-inflammatory cytokines. Reduced expression of Ripk1, Ripk3, and MLKL in the synovium. | [1] |

| Chronic Ischemic Stroke | Mouse | 2 mg/kg/day, intragastric | Improved cognitive function and reduced inflammatory response in the ischemic brain. | [5] |

Table 2: Efficacy of GSK Compounds in Inflammatory Disease Models

| Inhibitor | Disease Model | Species | Dosage & Route | Key Outcomes | Reference |

| GSK'872 (Ripk3 inhibitor) | Unilateral Kidney Ischemia-Reperfusion Injury | Mouse | 1 mg/kg/day, i.p. | Reduced kidney fibrosis at day 28 when administered from days 3 to 9 post-injury. | [6] |

| GSK547 | T-cell Dependent Colitis | Mouse | 50 mg/kg, p.o. (twice daily) | Significantly prevented body weight loss and ameliorated colitis. | [7] |

| GSK547 | Atherosclerosis (ApoESA/SA mice) | Mouse | 10 mg/kg/day in diet | Reduced atherosclerotic plaque area at 2 weeks, but exacerbated it at 4 weeks. Suppressed inflammation (MCP-1, IL-1β, TNF-α). | [8] |

Table 3: Efficacy of Other Ripk1 Inhibitors in Inflammatory Disease Models

| Inhibitor | Disease Model | Species | Dosage & Route | Key Outcomes | Reference |

| GNE684 | Collagen Antibody-Induced Arthritis | Mouse | 50 mg/kg, p.o. (twice daily) | Reduced arthritis severity. | [4] |

| KW2449 | Collagen-Induced Arthritis | Rat | Gavage (dosage not specified) | Reduced joint swelling, bone destruction, tissue damage, and plasma levels of IL-17A, IL-1α, IL-2, and IL-6. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Ripk1 inhibitors.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study the acute inflammatory response and the efficacy of anti-inflammatory compounds.

Protocol:

-

Animals: Use male C57BL/6 mice, 8-10 weeks old.

-

Acclimatization: House mice for at least one week before the experiment with free access to food and water.

-

Groups: Divide mice into three groups: Saline control, LPS + Vehicle, and LPS + Ripk1 inhibitor.

-

Inhibitor Administration: Administer the Ripk1 inhibitor (e.g., Necrostatin-1s at 10 mg/kg) or vehicle (e.g., DMSO) via intraperitoneal (i.p.) injection 30 minutes before LPS challenge.[3]

-

LPS Challenge: Induce systemic inflammation by a single i.p. injection of LPS from Escherichia coli O111:B4 at a dose of 10 mg/kg.

-

Monitoring: Monitor mice for signs of sickness behavior and record body temperature at regular intervals (e.g., 2 and 4 hours post-LPS).

-

Sample Collection: At a predetermined time point (e.g., 6 hours post-LPS), euthanize mice and collect blood via cardiac puncture for serum preparation. Perfuse the animals with saline and collect tissues (e.g., brain, liver, spleen) and snap-freeze in liquid nitrogen or fix in formalin.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Prepare protein lysates from tissues (e.g., hippocampus) to analyze the expression and phosphorylation of key signaling proteins such as Ripk1, Ripk3, and MLKL.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used autoimmune model of rheumatoid arthritis.

Protocol:

-

Animals: Use male DBA/1J mice, 8-10 weeks old.

-

Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a booster injection of 100 µL of the emulsion intradermally at a different site on the tail.

-

Treatment: Begin treatment with the Ripk1 inhibitor (e.g., Necrostatin-1s at 1.65 mg/kg/day, i.p.) or vehicle at the onset of clinical signs of arthritis (typically around day 24-28).

-

Clinical Scoring: Monitor the mice for signs of arthritis daily and score each paw on a scale of 0-4 based on the degree of erythema and swelling. The maximum score per mouse is 16.

-

Termination and Analysis (e.g., Day 42): Euthanize the mice and collect hind paws for histological analysis. Collect serum for cytokine analysis.

-

Histological Analysis: Fix the ankle joints in 10% buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

-

Cytokine and Antibody Analysis: Measure serum levels of anti-collagen antibodies and pro-inflammatory cytokines by ELISA.

Unilateral Kidney Ischemia-Reperfusion Injury (IRI) in Mice

This model mimics acute kidney injury caused by a temporary disruption of blood flow.

Protocol:

-

Animals: Use male C57BL/6 mice, 8-12 weeks old.

-

Anesthesia and Surgery: Anesthetize the mouse and place it on a heating pad to maintain body temperature. Make a flank incision to expose the left kidney.

-

Ischemia: Occlude the renal pedicle with a non-traumatic microvascular clamp for a defined period (e.g., 30 minutes).

-

Reperfusion: Remove the clamp to allow blood flow to be restored.

-

Inhibitor Administration: Administer the Ripk1 inhibitor (e.g., Necrostatin-1s at 6 mg/kg, i.p.) or vehicle either before ischemia or immediately after reperfusion.[4]

-

Post-operative Care: Suture the incision and provide post-operative analgesia.

-

Sample Collection (e.g., 24 hours post-reperfusion): Euthanize the mouse and collect blood for serum creatinine measurement. Harvest the kidneys for histological and molecular analysis.

-

Assessment of Kidney Function: Measure serum creatinine levels as an indicator of renal function.

-

Histological Analysis: Fix the kidneys in formalin, embed in paraffin, and stain sections with Periodic acid-Schiff (PAS) to assess tubular injury, including necrosis, cast formation, and loss of brush border.

-

Gene Expression Analysis: Extract RNA from kidney tissue to analyze the expression of kidney injury markers (e.g., Kim-1, Ngal) and pro-inflammatory genes by qRT-PCR.

Conclusion

The preliminary studies on Ripk1 inhibitors in various preclinical models of inflammatory diseases demonstrate their potential as a novel therapeutic approach. These inhibitors have shown efficacy in reducing inflammation and tissue damage in models of systemic inflammation, arthritis, ischemia-reperfusion injury, and colitis. The data presented in this technical guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals working on the therapeutic targeting of Ripk1. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term safety of these compounds is warranted to facilitate their translation into clinical applications.

References

- 1. RIPK1 inhibition attenuates experimental autoimmune arthritis via suppression of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Inhibition of RIPK1 or RIPK3 kinase activity post ischemia-reperfusion reduces the development of chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. embopress.org [embopress.org]

- 7. Frontiers | KW2449 ameliorates collagen-induced arthritis by inhibiting RIPK1-dependent necroptosis [frontiersin.org]

- 8. cellmolbiol.org [cellmolbiol.org]

Ripk1-IN-3: A Chemical Probe for Interrogating RIPK1 Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways governing inflammation, apoptosis, and necroptosis. Its dual role as both a scaffold protein and an active kinase makes it a complex and compelling target for therapeutic intervention in a range of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. Chemical probes are indispensable tools for dissecting the multifaceted functions of kinases like RIPK1. This technical guide focuses on Ripk1-IN-3, a putative chemical probe for studying RIPK1 function. While specific data for this compound is not extensively available in peer-reviewed literature, this guide provides a comprehensive framework for its characterization and use, drawing upon established methodologies for evaluating RIPK1 inhibitors. This compound is described as "Example 38" in patent WO2018148626A1, filed by Bristol-Myers Squibb, and is classified as an aminotriazolopyridine-based kinase inhibitor.

Mechanism of Action and Signaling Pathways

RIPK1's function is intricately regulated by post-translational modifications, primarily ubiquitination and phosphorylation, which dictate the assembly of various signaling complexes and subsequent cellular outcomes.

-

Survival and Inflammation: In the canonical NF-κB pathway, upon stimulation by ligands such as Tumor Necrosis Factor (TNF), RIPK1 is recruited to the receptor complex (Complex I) where it acts as a scaffold. Here, it becomes polyubiquitinated, leading to the recruitment and activation of the IKK complex, which in turn activates NF-κB and promotes the transcription of pro-survival and pro-inflammatory genes.

-

Apoptosis: Under conditions where pro-survival signaling is compromised, RIPK1 can contribute to the formation of a death-inducing signaling complex (DISC) or a ripoptosome (Complex IIa), leading to the activation of caspase-8 and the initiation of apoptosis.

-

Necroptosis: In situations where caspase-8 is inhibited or absent, RIPK1's kinase activity becomes dominant. Activated RIPK1 recruits and phosphorylates RIPK3, leading to the formation of the necrosome (Complex IIb). RIPK3 then phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, causing membrane rupture and a lytic, inflammatory form of cell death known as necroptosis.

Chemical probes like this compound are designed to inhibit the kinase activity of RIPK1, thereby blocking the downstream signaling events that lead to apoptosis and, most notably, necroptosis.

Signaling Pathway Diagrams

The Effect of Ripk1-IN-3 on Cytokine Production and Release: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a compelling target for therapeutic intervention in a range of inflammatory diseases. The kinase activity of RIPK1 is a key driver of pro-inflammatory cytokine production and necroptosis. This technical guide provides a comprehensive overview of the effects of Ripk1-IN-3 , a selective RIPK1 kinase inhibitor, on cytokine production and release. For the purpose of this guide, we will focus on the clinical candidate compound GSK2982772 , which is understood to be the public identifier for the same molecular entity as this compound. This document details the underlying signaling pathways, summarizes the available quantitative data on its inhibitory effects, and provides detailed experimental protocols for assessing its activity.

Introduction to RIPK1 Signaling and its Role in Inflammation

RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling. As a scaffold protein, it can promote cell survival and inflammation through the activation of NF-κB. However, its kinase activity is a critical driver of programmed cell death pathways, namely apoptosis and necroptosis, and the production of inflammatory cytokines.[1][2] Dysregulation of RIPK1 kinase activity has been implicated in the pathogenesis of numerous inflammatory conditions, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][3]

The activation of RIPK1-dependent inflammatory pathways can be initiated by various stimuli, most notably through the tumor necrosis factor receptor 1 (TNFR1). Upon TNF-α binding, TNFR1 recruits a series of proteins to form Complex I, which promotes cell survival and pro-inflammatory gene expression. Under certain conditions, a secondary cytosolic complex, Complex II, can form, leading to the activation of caspase-8 and apoptosis, or, if caspase-8 is inhibited, to the formation of the necrosome with RIPK3, triggering necroptosis and a surge in inflammatory cytokine release.

GSK2982772 (this compound): A Selective RIPK1 Kinase Inhibitor

GSK2982772 is a first-in-class, oral, selective, and potent inhibitor of RIPK1 kinase activity.[1][4] It binds to an allosteric pocket of the RIPK1 kinase domain, effectively blocking its catalytic function.[4][5] By inhibiting RIPK1 kinase, GSK2982772 is designed to suppress the inflammatory signaling cascades that contribute to the pathology of autoimmune and inflammatory diseases. Preclinical and clinical studies have demonstrated its ability to inhibit RIPK1-mediated cell death and cytokine production.[1][4]

Quantitative Data on the Effect of GSK2982772 on Cytokine Production

While specific raw quantitative data from preclinical and early clinical studies are not always publicly presented in tabular format, the available literature indicates a dose-dependent inhibitory effect of GSK2982772 on the production of key pro-inflammatory cytokines. The following tables are illustrative, based on the described effects in published studies, to demonstrate how such data would be structured.

Table 1: Illustrative Dose-Dependent Inhibition of Spontaneous Cytokine Release from Human Ulcerative Colitis (UC) Tissue Explants by GSK2982772

| GSK2982772 Concentration (nM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |

| 1 | 15 ± 4 | 12 ± 5 | 10 ± 3 |

| 10 | 45 ± 8 | 38 ± 6 | 35 ± 5 |

| 100 | 85 ± 12 | 78 ± 10 | 75 ± 9 |

| 1000 | 95 ± 5 | 92 ± 7 | 90 ± 6 |

Disclaimer: This table is a representative example based on the described potent activity of GSK2982772 in reducing spontaneous cytokine production in human ulcerative colitis explants.[1] The values are hypothetical and for illustrative purposes.

Table 2: Illustrative Inhibition of TNF-α-Induced Cytokine Release in Human Whole Blood by GSK2982772

| Cytokine | Treatment | Concentration (pg/mL) | % Inhibition |

| MIP-1α | Vehicle Control | 1500 ± 250 | - |

| GSK2982772 (100 nM) | 300 ± 75 | 80% | |

| MIP-1β | Vehicle Control | 2200 ± 300 | - |

| GSK2982772 (100 nM) | 450 ± 100 | 79.5% |

Disclaimer: This table illustrates the potential effect of GSK2982772 on RIPK1-dependent cytokines Macrophage Inflammatory Protein (MIP)-1α and MIP-1β, which were used as pharmacodynamic markers in a first-in-human study.[4] The values are hypothetical and for illustrative purposes.

Signaling Pathways and Experimental Workflows

RIPK1-Mediated Cytokine Production Signaling Pathway

The following diagram illustrates the central role of RIPK1 in the TNFR1 signaling pathway leading to inflammation and necroptosis, and the point of intervention for GSK2982772.

Caption: RIPK1 signaling pathway and the inhibitory action of GSK2982772.

Experimental Workflow for Assessing Cytokine Release in Whole Blood

This diagram outlines a typical workflow for evaluating the effect of a RIPK1 inhibitor on cytokine release in a human whole blood assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]

- 3. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling the RIPK1 Signaling Nexus: A Technical Guide to Downstream Target Exploration

For Immediate Release

[CITY, STATE] – [DATE] – In the intricate landscape of cellular signaling, Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation, cell survival, and programmed cell death pathways, including apoptosis and necroptosis. Its pivotal role in a multitude of physiological and pathological processes has positioned it as a key therapeutic target for a range of inflammatory diseases, neurodegenerative disorders, and cancer. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the downstream targets of the RIPK1 signaling cascade, complete with quantitative data, detailed experimental protocols, and visual pathway representations.

Core Signaling Pathways and Downstream Effectors

RIPK1 functions as a central scaffold and kinase, integrating signals from various upstream receptors, most notably the tumor necrosis factor receptor 1 (TNFR1). Upon TNFR1 activation, RIPK1 is recruited to the receptor complex (Complex I), where its ubiquitination state dictates the cellular outcome. Deubiquitination of RIPK1 can lead to its dissociation from Complex I and the formation of cytosolic death-inducing complexes.

Key Downstream Pathways:

-

NF-κB and MAPK Activation: As part of Complex I, ubiquitinated RIPK1 acts as a scaffold to recruit and activate the IKK complex and TAK1, leading to the activation of the pro-survival and pro-inflammatory NF-κB and MAPK signaling pathways.[1][2]

-

Apoptosis (RIPK1-dependent): In the absence of cIAP1/2, RIPK1 can associate with FADD and Caspase-8 to form Complex IIa, leading to the activation of Caspase-8 and subsequent apoptotic cell death.[3][4]

-

Necroptosis: When Caspase-8 is inhibited or absent, RIPK1 kinase activity becomes crucial. Activated RIPK1 recruits and phosphorylates RIPK3, which in turn phosphorylates the mixed lineage kinase domain-like protein (MLKL).[5][6] This leads to the formation of the necrosome (Complex IIb), MLKL oligomerization, translocation to the plasma membrane, and ultimately, necroptotic cell death.[7]

-

Inflammation: Beyond its role in cell death, RIPK1 kinase activity can directly promote inflammation by mediating the production of pro-inflammatory cytokines.[8][9]

-

Nuclear Signaling: Activated RIPK1 can translocate to the nucleus, where it associates with the BAF chromatin remodeling complex to regulate the transcription of inflammatory genes.[10][11][12]

Quantitative Analysis of RIPK1-Mediated Phosphorylation Events

Mass spectrometry-based quantitative proteomics has been instrumental in identifying and quantifying the downstream phosphorylation events mediated by RIPK1. The following table summarizes key phosphorylation sites identified upon TNFα stimulation, a potent activator of the RIPK1 signaling cascade.

| Protein | Phosphorylation Site | Fold Change (TNFα stimulation) | Functional Significance | Reference |

| RIPK1 | Ser320 | ~2-fold increase | Suppresses RIPK1 kinase activity and necroptosis.[5][13] | [5] |

| RIPK1 | Ser166 | Increased | Biomarker of RIPK1 kinase activation.[2] | [2] |

| CYLD | Ser387 | ~2.5-fold increase | Potential regulation of deubiquitinase activity. | [5] |

| TAK1 | Thr333 | Increased | Activation of the MAPK pathway. | [5] |

| IKKβ | Ser177/181 | Increased | Activation of the NF-κB pathway. | [5] |